Pyridoxal 5/'-phosphate (hydrate) Pyridoxal 5/'-phosphate (hydrate) Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.
Pyridoxal 5'-phosphate, also known as PLP or codecarboxylase, belongs to the class of organic compounds known as pyridoxals and derivatives. Pyridoxals and derivatives are compounds containing a pyridoxal moiety, which consists of a pyridine ring substituted at positions 2, 3, 4, and 5 by a methyl group, a hydroxyl group, a carbaldehyde group, and a hydroxymethyl group, respectively. Pyridoxal 5'-phosphate is a drug which is used for nutritional supplementation and for treating dietary shortage or imbalance. Pyridoxal 5'-phosphate exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Pyridoxal 5'-phosphate has been found in human kidney, liver and muscle tissues, and has also been detected in multiple biofluids, such as blood and cerebrospinal fluid. Within the cell, pyridoxal 5'-phosphate is primarily located in the mitochondria and cytoplasm. Pyridoxal 5'-phosphate exists in all eukaryotes, ranging from yeast to humans. In humans, pyridoxal 5'-phosphate is involved in the cystinosis, ocular nonnephropathic pathway, the vitamin B6 metabolism pathway, the folate malabsorption, hereditary pathway, and the Beta-alanine metabolism pathway. Pyridoxal 5'-phosphate is also involved in several metabolic disorders, some of which include dihydropyrimidine dehydrogenase deficiency (DHPD), the tyrosinemia type 2 (or richner-hanhart syndrome) pathway, the hyperornithinemia with gyrate atrophy (hoga) pathway, and pyruvate carboxylase deficiency.
This is the active form of VITAMIN B 6 serving as a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid. During transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate (PYRIDOXAMINE).
Brand Name: Vulcanchem
CAS No.: 853645-22-4
VCID: VC0162695
InChI: InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
SMILES: CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Molecular Formula: C8H10NO6P
Molecular Weight: 247.14 g/mol

Pyridoxal 5/'-phosphate (hydrate)

CAS No.: 853645-22-4

Reference Standards

VCID: VC0162695

Molecular Formula: C8H10NO6P

Molecular Weight: 247.14 g/mol

Pyridoxal 5/'-phosphate (hydrate) - 853645-22-4

CAS No. 853645-22-4
Product Name Pyridoxal 5/'-phosphate (hydrate)
Molecular Formula C8H10NO6P
Molecular Weight 247.14 g/mol
IUPAC Name (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
Standard InChI InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
Standard InChIKey NGVDGCNFYWLIFO-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Canonical SMILES CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Melting Point 255 °C
255.0 °C
255°C
Physical Description Solid
Description Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.
Pyridoxal 5'-phosphate, also known as PLP or codecarboxylase, belongs to the class of organic compounds known as pyridoxals and derivatives. Pyridoxals and derivatives are compounds containing a pyridoxal moiety, which consists of a pyridine ring substituted at positions 2, 3, 4, and 5 by a methyl group, a hydroxyl group, a carbaldehyde group, and a hydroxymethyl group, respectively. Pyridoxal 5'-phosphate is a drug which is used for nutritional supplementation and for treating dietary shortage or imbalance. Pyridoxal 5'-phosphate exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Pyridoxal 5'-phosphate has been found in human kidney, liver and muscle tissues, and has also been detected in multiple biofluids, such as blood and cerebrospinal fluid. Within the cell, pyridoxal 5'-phosphate is primarily located in the mitochondria and cytoplasm. Pyridoxal 5'-phosphate exists in all eukaryotes, ranging from yeast to humans. In humans, pyridoxal 5'-phosphate is involved in the cystinosis, ocular nonnephropathic pathway, the vitamin B6 metabolism pathway, the folate malabsorption, hereditary pathway, and the Beta-alanine metabolism pathway. Pyridoxal 5'-phosphate is also involved in several metabolic disorders, some of which include dihydropyrimidine dehydrogenase deficiency (DHPD), the tyrosinemia type 2 (or richner-hanhart syndrome) pathway, the hyperornithinemia with gyrate atrophy (hoga) pathway, and pyruvate carboxylase deficiency.
This is the active form of VITAMIN B 6 serving as a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid. During transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate (PYRIDOXAMINE).
Solubility Appreciable
28 mg/mL
Synonyms Phosphate, Pyridoxal
Pyridoxal 5 Phosphate
Pyridoxal 5-Phosphate
Pyridoxal P
Pyridoxal Phosphate
Pyridoxal-P
Reference 1.Zhu, W.,Lin, A. and Banerjee, R. Kinetic properties of polymorphic variants and pathogenic mutants in human cystathionine γ-lyase. Biochemistry 47, 6226-6232 (2008).
PubChem Compound 1051
Last Modified Nov 11 2021
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